2'-Chloro-2-hydroxy-4-methylbenzophenone

Catalog No.
S1485147
CAS No.
107623-97-2
M.F
C14H11ClO2
M. Wt
246.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2'-Chloro-2-hydroxy-4-methylbenzophenone

CAS Number

107623-97-2

Product Name

2'-Chloro-2-hydroxy-4-methylbenzophenone

IUPAC Name

(2-chlorophenyl)-(2-hydroxy-4-methylphenyl)methanone

Molecular Formula

C14H11ClO2

Molecular Weight

246.69 g/mol

InChI

InChI=1S/C14H11ClO2/c1-9-6-7-11(13(16)8-9)14(17)10-4-2-3-5-12(10)15/h2-8,16H,1H3

InChI Key

OTCDVKUDWWUJPO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2Cl)O

Synonyms

2'-CHLORO-2-HYDROXY-4-METHYLBENZOPHEN&

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2Cl)O

Synthesis and Characterization:

2'-Chloro-2-hydroxy-4-methylbenzophenone (CAS: 107623-97-2) is an organic compound synthesized through various methods, including the Friedel-Crafts acylation of 2-chloro-4-methylaniline with 2-chlorobenzoyl chloride []. Its characterization is typically performed using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [].

Applications in Proteomics Research:

While the specific research applications of 2'-Chloro-2-hydroxy-4-methylbenzophenone are limited, it has been identified as a potential ubiquitination inhibitor []. Ubiquitination is a crucial cellular process involving the attachment of ubiquitin molecules to proteins, often targeting them for degradation. Inhibiting this process can be a valuable tool in studying protein function and dysfunction in various diseases.

2'-Chloro-2-hydroxy-4-methylbenzophenone is an organic compound that belongs to the benzophenone family, characterized by its chlorinated and hydroxylated structure. Its chemical formula is C14H11ClO2, and it features a benzophenone backbone with a chlorine atom and a hydroxyl group at the 2' position and a methyl group at the 4 position. This compound is often used in various applications due to its photostability and ability to absorb ultraviolet light.

Typical of benzophenones, including:

  • Fries Rearrangement: Under specific conditions, such as in polyphosphoric acid, 2'-Chloro-2-hydroxy-4-methylbenzophenone can undergo Fries rearrangement, leading to different acylated products .
  • Acylation: It can react with acyl chlorides or anhydrides to form corresponding acyl derivatives .
  • Oxidation: The methyl group may be oxidized to form a carboxylic acid or alcohol under certain conditions .

Several methods exist for synthesizing 2'-Chloro-2-hydroxy-4-methylbenzophenone:

  • Direct Acylation: The compound can be synthesized through direct acylation reactions involving m-cresol and 2-chlorobenzoic acid .
  • Fries Rearrangement: This method involves the rearrangement of esters derived from the compound under acidic conditions, resulting in various benzophenone derivatives .
  • Halogenation of Hydroxybenzophenones: Starting from 2-hydroxy-4-methylbenzophenone, chlorination can be performed to introduce the chlorine substituent at the 2' position.

2'-Chloro-2-hydroxy-4-methylbenzophenone has several notable applications:

  • UV Absorber: It is widely used in sunscreens and cosmetic products as a UV filter to protect skin from harmful ultraviolet radiation.
  • Photostabilizer: The compound serves as a photostabilizer in plastics and coatings, enhancing their durability against UV degradation.
  • Chemical Intermediate: It is utilized as an intermediate in the synthesis of other organic compounds, particularly in pharmaceuticals and agrochemicals.

Studies on interaction profiles highlight that 2'-Chloro-2-hydroxy-4-methylbenzophenone may interact with various biological receptors. Its potential endocrine-disrupting properties warrant further investigation into its safety and regulatory status. Research has shown that it can bind to estrogen receptors, indicating possible hormonal effects .

Several compounds share structural similarities with 2'-Chloro-2-hydroxy-4-methylbenzophenone. Here are notable examples:

Compound NameStructure CharacteristicsUnique Features
4-HydroxybenzophenoneContains a hydroxyl group at the 4 positionLacks chlorine substituent
2-Hydroxy-4-methylbenzophenoneHydroxyl group at the 2 positionLacks chlorine substituent
BenzophenoneBase structure without additional functional groupsNo substituents; serves as a reference compound
5-Chloro-2-hydroxy-4-methylbenzophenoneChlorine at the 5 positionDifferent positioning of chlorine affects reactivity

Uniqueness

The unique aspect of 2'-Chloro-2-hydroxy-4-methylbenzophenone lies in its specific substitution pattern, which enhances its UV absorption capabilities while also introducing potential biological interactions that differ from closely related compounds. This structural arrangement contributes to its effectiveness as both a photostabilizer and a UV filter while raising concerns regarding its safety profile.

XLogP3

4.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2'-Chloro-2-hydroxy-4-methylbenzophenone

Dates

Modify: 2023-08-15

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